b-Cyclodextrin,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy-
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Overview
Description
b-Cyclodextrin,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy-: is a modified form of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. This compound is characterized by the substitution of amino groups at the 6-position of each glucose unit, resulting in a heptaamino derivative. The molecular formula of this compound is C42H77N7O28, and it has a molecular weight of 1128.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-Cyclodextrin,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- typically involves the selective substitution of hydroxyl groups at the 6-position of beta-cyclodextrin with amino groups. This can be achieved through a series of chemical reactions, including protection-deprotection strategies and nucleophilic substitution reactions. The reaction conditions often involve the use of protecting groups to ensure selective substitution, followed by deprotection to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: b-Cyclodextrin,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the amino groups.
Complexation Reactions: The cyclodextrin core can form inclusion complexes with various guest molecules
Common Reagents and Conditions: Common reagents used in these reactions include electrophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the specific reaction, but they often involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions may result in oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, b-Cyclodextrin,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- is used as a host molecule for the formation of inclusion complexes with various guest molecules. This property is utilized in the development of novel materials and catalysts .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a drug delivery system. The ability to form inclusion complexes with drugs can enhance their solubility, stability, and bioavailability. Additionally, the amino groups provide sites for further functionalization, allowing for targeted drug delivery .
Industry: In the industrial sector, b-Cyclodextrin,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- is used in the formulation of various products, including cosmetics and food additives. Its ability to form inclusion complexes can improve the stability and shelf-life of active ingredients .
Mechanism of Action
The mechanism of action of b-Cyclodextrin,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- involves the formation of inclusion complexes with guest molecules. The cyclodextrin core provides a hydrophobic cavity that can encapsulate hydrophobic guest molecules, while the amino groups on the exterior can interact with the surrounding environment. This dual functionality allows the compound to enhance the solubility and stability of guest molecules, making it useful in various applications .
Comparison with Similar Compounds
Heptakis(6-deoxy-6-iodo)-beta-cyclodextrin: This compound has iodine atoms substituted at the 6-position of each glucose unit.
Heptakis(6-deoxy-6-thio)-beta-cyclodextrin: This compound has thiol groups substituted at the 6-position of each glucose unit
Uniqueness: The uniqueness of b-Cyclodextrin,6A,6B,6C,6D,6E,6F,6G-heptaamino-6A,6B,6C,6D,6E,6F,6G-heptadeoxy- lies in the presence of amino groups, which provide additional sites for functionalization and enhance its ability to form stable inclusion complexes. This makes it particularly useful in applications requiring enhanced solubility and stability of guest molecules .
Properties
IUPAC Name |
5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H77N7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7,43-49H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPKBPURTDZYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CN)CN)CN)CN)CN)CN)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H77N7O28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1128.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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